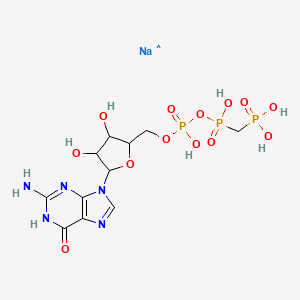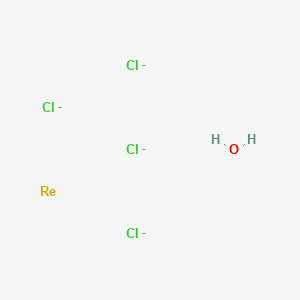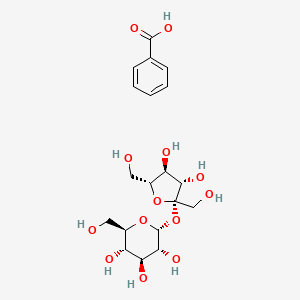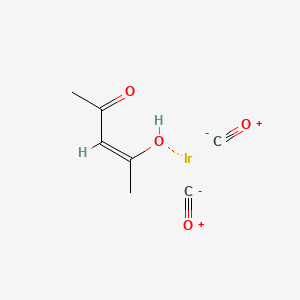
beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related guanosine derivatives often involves multi-step chemical processes, including enzymatic phosphorylation and chemical modifications. For instance, O6-methylguanosine 5'-diphosphate has been synthesized from 6-chloro-2-aminopurine riboside through a series of reactions, highlighting the complexity and precision required in synthesizing nucleotide analogues (Gerchman, Dombrowski, & Ludlum, 1972).
Molecular Structure Analysis
The molecular structure of guanosine derivatives like beta, gamma-Methyleneguanosine triphosphate is crucial for understanding their interaction with biological molecules. For example, the crystal structure of sodium triphosphate hexahydrate was determined by X-ray crystallographic methods, providing insights into the anion structure and sodium coordination, which are essential for understanding how beta, gamma-Methyleneguanosine triphosphate sodium salt might interact at the molecular level (Dyroff, 1965).
Chemical Reactions and Properties
The reactivity and chemical properties of guanosine derivatives are key to their utility in research. For instance, the use of 8-azidoguanosine 5'-[gamma-32P]triphosphate as a probe highlights the potential chemical reactions and interactions these compounds can participate in, such as binding and labeling protein subunits in biochemical assays (Kohnken & McConnell, 1985).
Physical Properties Analysis
The physical properties, such as solubility, stability, and crystalline structure, are essential for the practical use of beta, gamma-Methyleneguanosine 5'-triphosphate sodium salt in laboratory settings. Studies on compounds like sodium triphosphate hexahydrate offer insights into the crystal structure and hydration, which are relevant for understanding the behavior of guanosine derivatives in aqueous environments (Dyroff, 1965).
Chemical Properties Analysis
The chemical properties, including reactivity with enzymes and potential as a substrate or inhibitor in enzymatic reactions, define the applications of guanosine analogues like beta, gamma-Methyleneguanosine 5'-triphosphate sodium salt in molecular biology. The use of analogues in studying enzyme mechanisms or as tools in molecular cloning and sequencing exemplifies their chemical utility (Kohnken & McConnell, 1985).
Aplicaciones Científicas De Investigación
Sodium's Role in Food Processing and Health
- Sodium Chloride in Food Industries : Sodium chloride, due to its preservative and antimicrobial effects, plays a crucial role in food processing. It helps reduce water activity values, enhancing flavor and affecting enzymatic activity. However, the trend towards sodium reduction in foods is driven by health concerns related to high sodium intake, such as hypertension and cardiovascular disease risks (Albarracín et al., 2011).
Sensory Perception of Sodium
- Sodium's Impact on Taste : Research on infants and children has shown that sodium chloride (table salt) is preferred over plain water from a young age, which seems to be a biological response. The preference for sodium-rich foods in children is high, influenced by exposure to salty foods, indicating the importance of early dietary habits (Liem, 2017).
Strategies for Sodium Reduction
- Reducing Sodium in Processed Meats : Sodium chloride is critical for flavor, texture, and shelf-life in meat products. Strategies for reducing sodium include using substitutes like potassium chloride, flavor enhancers, and novel technologies like high pressure processing. The challenge lies in maintaining product safety and consumer acceptability with reduced sodium (Inguglia et al., 2017).
Food Safety Implications
- Microbial Food Safety : The reduction or replacement of sodium chloride in food products has to be approached cautiously, given its antimicrobial properties. Sodium chloride inhibits the growth of pathogenic and spoilage microorganisms, playing a vital role in ensuring the safety and quality of foods (Taormina, 2010).
Propiedades
InChI |
InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCIJVWLZVQKJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5NaO13P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585221 |
Source


|
| Record name | PUBCHEM_16219647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt | |
CAS RN |
10470-57-2 |
Source


|
| Record name | PUBCHEM_16219647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)
